molecular formula C8H4ClIN2O2 B1402777 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1260386-87-5

5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No.: B1402777
CAS No.: 1260386-87-5
M. Wt: 322.49 g/mol
InChI Key: ATFXUEUBWDIJPJ-UHFFFAOYSA-N
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Description

5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that features both chlorine and iodine substituents on a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of pyrrolo[2,3-b]pyridine derivatives, followed by carboxylation. For example, the chlorination and iodination can be achieved using reagents such as N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl or alkyne-linked products .

Scientific Research Applications

5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it can inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, thereby blocking the signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is unique due to its specific halogenation pattern and carboxylic acid functionality, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials.

Properties

IUPAC Name

5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2O2/c9-4-1-3-5(10)2-11-7(3)12-6(4)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFXUEUBWDIJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=NC(=C1Cl)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 2
5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 3
5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 4
5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 5
5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 6
5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

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